5-Amino-3,3-dimethyl-5-oxopentanoic acid
Description
5-Amino-3,3-dimethyl-5-oxopentanoic acid is a branched-chain amino acid derivative characterized by a pentanoic acid backbone with a 5-oxo group, a 5-amino substituent, and two methyl groups at the 3-position. Its molecular formula is C₇H₁₁NO₃, and its structure combines both hydrophilic (carboxylic acid, amino) and hydrophobic (dimethyl) moieties, enabling diverse biochemical interactions.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5-amino-3,3-dimethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-7(2,3-5(8)9)4-6(10)11/h3-4H2,1-2H3,(H2,8,9)(H,10,11) |
InChI Key |
IWSBDEJUUPISJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)N)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, functional, and application-based differences between 5-amino-3,3-dimethyl-5-oxopentanoic acid and related compounds:
Key Comparative Insights:
Structural Flexibility vs. Rigidity: The dimethyl groups in 5-amino-3,3-dimethyl-5-oxopentanoic acid confer rigidity, enhancing binding specificity compared to linear analogs like ALA . Neuraminic acid’s extended carbon chain and hydroxyl groups enable glycosidic linkages critical for neural ganglioside formation, a role absent in pentanoic acid derivatives .
Biological Applications :
- ALA’s linear structure facilitates cellular uptake and conversion to protoporphyrin IX, making it ideal for photodynamic therapy . In contrast, the dimethylated target compound is tailored for protein interaction studies due to its steric effects .
- Chlorinated or methoxy-substituted analogs exhibit higher lipophilicity, favoring antimicrobial or membrane-permeable drug candidates .
Synthetic Utility: 5-Oxopentanoic acid derivatives serve as peptidomimetic precursors, with substituents (e.g., trifluoromethyl, chromenyl) modulating bioactivity . Neuraminic acid derivatives require enzymatic glycosylation for biological functionality, limiting their synthetic versatility compared to simpler pentanoic acids .
Research Findings and Implications
- Protein Binding: The dimethyl groups in 5-amino-3,3-dimethyl-5-oxopentanoic acid enhance hydrophobic interactions with FABP4’s binding pocket, a feature exploited in metabolic disorder therapeutics .
- Diagnostic vs. Therapeutic Roles: While ALA is FDA-approved for photodynamic diagnosis, the target compound’s analogs remain in preclinical stages, highlighting the trade-off between structural simplicity and functional complexity .
Preparation Methods
Reaction Conditions and Mechanism
The hydrolysis is conducted in the presence of strong acids such as sulfuric acid, phosphoric acid, or methanesulfonic acid at temperatures ranging from 20°C to 100°C (optimized at 40–70°C). A stoichiometric excess of acid ensures complete conversion, with water acting as both solvent and reactant. The reaction proceeds via nucleophilic substitution, where chlorine atoms at the terminal positions are replaced by hydroxyl groups, followed by oxidation to form the carboxylic acid moiety.
Hydrolysis of 5,5-Dichloro-3,3-dimethylpentanoic Acid to 3,3-Dimethyl-5-oxopentanoic Acid
The critical step in the synthesis involves converting the dichloro intermediate into 3,3-dimethyl-5-oxopentanoic acid (Formula II), a direct precursor to the target compound.
Base-Mediated Hydrolysis
The reaction employs alkaline or alkaline earth hydroxides (e.g., NaOH, KOH) or carbonates in aqueous media. Phase-transfer catalysts enhance reactivity in water-immiscible solvents like tetrahydrofuran or aliphatic hydrocarbons.
Reaction Conditions :
Gas-Phase Pyrolysis for Byproduct Mitigation
Post-hydrolysis, the crude 3,3-dimethyl-5-oxopentanoic acid undergoes gas-phase pyrolysis with acetic anhydride at 300–500°C to eliminate acetic acid and form 4,4-dimethyl-6-acetoxy-valerolactone . While this step is tangential to the target compound, it highlights the versatility of the intermediate in producing lactone derivatives.
Introduction of the Dimethylamino Group
The transformation of the oxo group in 3,3-dimethyl-5-oxopentanoic acid into a dimethylamino group represents the pivotal step in synthesizing the target compound. Although explicit details are absent in the provided sources, two plausible mechanisms are inferred based on established organic chemistry principles:
Reductive Amination
The oxo group undergoes reductive amination with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. This one-pot reaction facilitates the conversion of ketones to secondary amines.
Hypothetical Conditions :
Nucleophilic Substitution via Chloro Intermediate
Alternatively, the oxo group could be converted to a chloro derivative (e.g., using thionyl chloride or PCl5), followed by displacement with dimethylamine. However, this route is less favored due to the stability challenges of geminal dihalides.
Purification and Characterization
Final purification of 5-(dimethylamino)-3,3-dimethyl-5-oxopentanoic acid is achieved through fractional vacuum distillation or recrystallization from polar aprotic solvents. Structural confirmation relies on spectroscopic methods:
-
NMR : Distinct signals for methyl groups (δ 1.2–1.4 ppm), dimethylamino protons (δ 2.8–3.1 ppm), and carboxylic acid (δ 12–13 ppm).
-
Mass Spectrometry : Molecular ion peak at m/z 187.24 (calculated for C9H17NO3).
Industrial Applications and Scalability
The compound’s primary application lies in agrochemical synthesis, particularly as a building block for Alternaric Acid. Patent literature emphasizes the scalability of the gas-phase pyrolysis and hydrolysis steps, with reactor designs accommodating continuous production.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-amino-3,3-dimethyl-5-oxopentanoic acid?
Answer:
A common approach involves multistep organic synthesis starting from levulinic acid derivatives (e.g., 4-oxopentanoic acid) . Key steps include:
Protection of the ketone group using trimethylsilyl chloride (TMSCl) to prevent side reactions.
Introduction of the dimethyl group at the β-position via nucleophilic alkylation with methyl iodide in the presence of a strong base (e.g., LDA).
Amination using hydroxylamine hydrochloride under acidic conditions, followed by reduction with NaBH₄ to yield the primary amine.
Deprotection of the ketone group using aqueous HCl.
Critical parameters : Reaction temperature (<0°C for alkylation) and stoichiometric control to avoid over-alkylation.
Basic: How can the purity and structural integrity of this compound be validated?
Answer:
Use complementary analytical techniques :
- NMR : H and C NMR to confirm the presence of dimethyl groups (δ ~1.2 ppm for CH₃) and the oxo group (δ ~210 ppm for ketone) .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) coupled with ESI-MS to verify molecular weight (expected [M+H]⁺ = 174.1) and detect impurities .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
Advanced: How can researchers resolve contradictions in observed vs. predicted reactivity of the oxo group?
Answer:
Discrepancies may arise from steric hindrance due to dimethyl groups or tautomerism between keto and enol forms. To address this:
Kinetic studies : Monitor reaction rates under varying temperatures to assess steric effects.
Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to evaluate tautomeric stability and transition states .
Isotopic labeling : O tracing in the oxo group to track reactivity pathways .
Advanced: What strategies are effective for studying its interaction with biological targets (e.g., enzymes)?
Answer:
Employ ligand-binding assays and molecular dynamics (MD) simulations :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (Kd) to heme-related enzymes (e.g., aminolevulinate dehydratase) .
- Cryo-EM or X-ray crystallography : Resolve 3D structures of enzyme-ligand complexes to identify active-site interactions .
- MD simulations : Simulate binding dynamics using software like GROMACS, focusing on hydrogen bonding with the oxo and amino groups .
Advanced: How can researchers reconcile conflicting spectroscopic data for this compound?
Answer:
Contradictions often stem from solvent effects or polymorphism . Mitigation steps:
Standardize conditions : Use deuterated solvents (e.g., D₂O or CDCl₃) for NMR consistency.
Powder XRD : Identify crystalline vs. amorphous forms affecting spectral resolution.
Cross-validate with HRMS : High-resolution mass spectrometry (e.g., Orbitrap) to confirm molecular formula (C₇H₁₁NO₃) .
Basic: What are the safety considerations for handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What computational tools are suitable for predicting its physicochemical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
